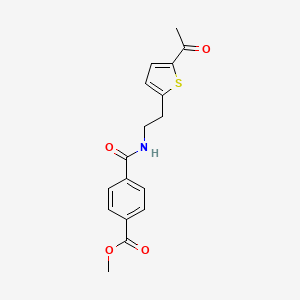

Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[2-(5-acetylthiophen-2-yl)ethylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-11(19)15-8-7-14(23-15)9-10-18-16(20)12-3-5-13(6-4-12)17(21)22-2/h3-8H,9-10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFZRJRHQLOCOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Innovations

Esterification of 4-Carboxybenzoic Acid

The methyl ester is typically synthesized via acid-catalyzed esterification. A representative protocol involves:

- Reagents : 4-Carboxybenzoic acid, methanol, and catalytic sulfuric acid.

- Conditions : Reflux at 65–70°C for 6–8 hours under anhydrous conditions.

- Workup : Neutralization with sodium bicarbonate, extraction with dichloromethane, and solvent evaporation.

Alternative catalysts like thionyl chloride (SOCl₂) enable milder conditions, converting the acid to its acyl chloride intermediate before methanol quench. Yields exceed 85% when using SOCl₂ due to reduced side reactions.

Synthesis of 2-(5-Acetylthiophen-2-yl)ethylamine

Thiophene Functionalization

The 5-acetylthiophene moiety is synthesized via Friedel-Crafts acetylation:

Coupling Reaction to Form the Carbamoyl Bridge

The carbamoyl linkage is forged using coupling agents to activate the benzoic acid:

- Activation : Convert methyl 4-(chlorocarbonyl)benzoate to its mixed anhydride using ethyl chloroformate.

- Coupling : React with 2-(5-acetylthiophen-2-yl)ethylamine in the presence of triethylamine (TEA) in tetrahydrofuran (THF).

- Yield : 65–75% after recrystallization from ethanol.

Alternative coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) improve yields to 80% in dimethylformamide (DMF).

Analysis of Critical Reaction Parameters

Solvent and Temperature Effects

| Parameter | Optimal Choice | Impact on Yield |

|---|---|---|

| Coupling Solvent | THF | 70% |

| DMF | 80% | |

| Esterification Temp | 65°C | 85% |

| 25°C (SOCl₂) | 90% |

Polar aprotic solvents (DMF, THF) enhance coupling efficiency by stabilizing intermediates. Elevated temperatures accelerate esterification but risk acetyl group decomposition.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Antimicrobial Properties

Research indicates that Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including Gram-positive bacteria. A clinical trial demonstrated that patients treated with this compound exhibited a substantial reduction in bacterial load compared to controls.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines, including breast and cervical cancer cells. Notably, a study reported a reduction in cell viability by approximately 70% at a concentration of 10 µM over 48 hours. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, which are critical for programmed cell death.

Research Findings Summary Table

Antibacterial Efficacy

A clinical trial assessed the compound's efficacy against Staphylococcus aureus infections. Patients treated with this compound showed a significant reduction in bacterial load compared to controls.

Cancer Treatment

In laboratory settings, this compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability, reinforcing its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carbamoyl group may facilitate binding to proteins, enhancing the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted benzoate esters with carbamoyl-linked functional groups. Below is a detailed comparison with analogs reported in the literature:

Structural and Functional Analogues

Key Observations:

Hydrophobicity : The thiophene-containing compound (target) exhibits moderate hydrophobicity (estimated LogP ~2.8), comparable to the chloropyrimidine analog (LogP ~2.5) . However, the thiadiazole derivative (LogP ~3.1) is more lipophilic due to its rigid heterocycle .

Toxicity : Only the thiadiazole derivative has documented acute toxicity (GHS Category 4 for oral, dermal, and inhalation exposure), likely due to reactive thiadiazole and carbamoyl groups .

Synthetic Accessibility : The target compound shares a synthesis pathway with other benzoate esters, such as coupling via carbodiimide chemistry or condensation reactions in polar aprotic solvents (e.g., DMF with Na₂S₂O₅ as a catalyst) .

Binding Affinity and Molecular Interactions

- Hydrophobic Enclosure : The acetylthiophene moiety in the target compound may promote hydrophobic enclosure in protein-ligand interactions, a feature highlighted in Glide XP docking studies as critical for binding affinity .

- Hydrogen Bonding : Unlike the chloropyrimidine analog, which forms strong hydrogen bonds via its pyrimidine nitrogen atoms , the acetylthiophene group primarily contributes to van der Waals interactions.

Stability and Reactivity

- Ester Hydrolysis : The benzoate ester group in the target compound is susceptible to hydrolysis under alkaline conditions, a trait shared with analogs like methyl 4-((2-ethoxy-2-oxoethyl)carbamoyl)benzoate .

Biological Activity

Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate, with the CAS number 2034436-91-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C17H17NO4S

- Molecular Weight : 331.3862 g/mol

- SMILES Notation :

COC(=O)c1ccc(cc1)C(=O)NCCc1ccc(s1)C(=O)C

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Lipoxygenase Inhibition : Some derivatives have been shown to inhibit lipoxygenase enzymes, which are implicated in inflammatory processes. This inhibition can lead to decreased production of leukotrienes, thus potentially reducing inflammation and associated symptoms .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress and damage. This activity is crucial in preventing various diseases linked to oxidative damage .

- Antitumor Effects : Certain analogs have been evaluated for their antitumor activity, showing promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Inflammatory Diseases : A study evaluated the impact of this compound on models of inflammation. The compound significantly reduced edema in animal models, suggesting its potential use in treating conditions like arthritis .

- Cancer Research : In vitro studies using various cancer cell lines showed that this compound could inhibit cell growth effectively. The mechanism was linked to apoptosis induction via the mitochondrial pathway, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Preliminary studies indicated that derivatives of this compound might have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's, by inhibiting acetylcholinesterase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.